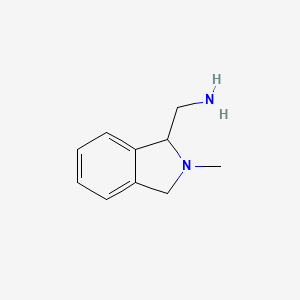
(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine” is a chemical compound with the CAS Number: 933700-69-7 . It has a molecular weight of 162.23 . It is in liquid form .
Synthesis Analysis
The synthesis of isoindoline derivatives, which “this compound” is a part of, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C10H14N2/c1-12-7-8-4-2-3-5-9(8)10(12)6-11/h2-5,10H,6-7,11H2,1H3" .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is stored at temperatures below -10°C . The compound has a molecular weight of 162.23 .Mecanismo De Acción
The mechanism of action of MEM is not yet fully understood. However, it has been proposed that it acts as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and a sigma-1 receptor agonist. These actions are thought to contribute to its antipsychotic, antidepressant, and anxiolytic properties.
Biochemical and Physiological Effects:
MEM has been found to exhibit several biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior. Additionally, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MEM is its potential as a treatment for various neurological disorders. It has also been found to exhibit anticancer activity, which makes it a potential chemotherapeutic agent. However, one of the limitations of MEM is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for MEM research. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of MEM. Additionally, further research is needed to fully understand the mechanism of action of MEM and its potential as a treatment for various neurological disorders. Finally, the development of more water-soluble derivatives of MEM could improve its potential for use in experimental settings.
Métodos De Síntesis
The synthesis of MEM involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and ammonium chloride. The resulting product is then reduced with sodium borohydride to yield MEM. This method has been reported to yield high purity and good yields of MEM.
Aplicaciones Científicas De Investigación
MEM has been found to possess several potential applications in the field of medicinal chemistry. It has been reported to exhibit antipsychotic, antidepressant, and anxiolytic properties. Additionally, it has shown potential as a treatment for Parkinson's disease and other neurodegenerative disorders. MEM has also been found to exhibit anticancer activity and has shown potential as a chemotherapeutic agent.
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propiedades
IUPAC Name |
(2-methyl-1,3-dihydroisoindol-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-8-4-2-3-5-9(8)10(12)6-11/h2-5,10H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEVAQJKPQTDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C1CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933700-69-7 |
Source


|
| Record name | (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2677127.png)

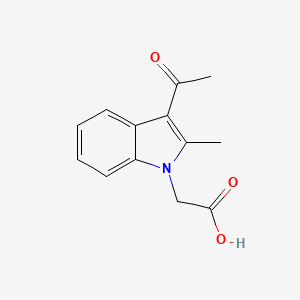
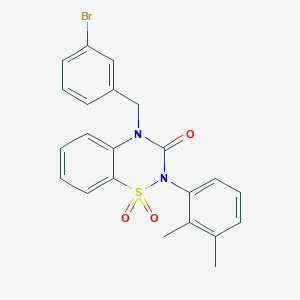
![2-Bromo-6-methylimidazo[2,1-b]thiazole](/img/structure/B2677131.png)
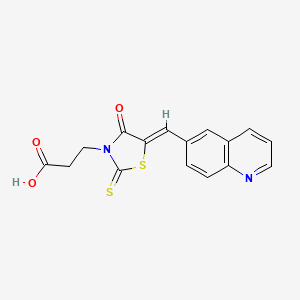

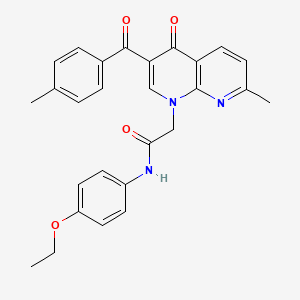

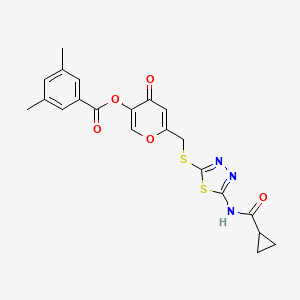

![(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2677145.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2677146.png)
![methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate](/img/structure/B2677148.png)